molecular formula C6H10N4 B107087 N4,2-Dimethylpyrimidine-4,5-diamine CAS No. 15996-50-6

N4,2-Dimethylpyrimidine-4,5-diamine

Cat. No. B107087
CAS RN: 15996-50-6
M. Wt: 138.17 g/mol
InChI Key: HQRXOLPUVIGJHI-UHFFFAOYSA-N
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Description

N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has gained attention due to its potential use in various scientific research applications. It is a heterocyclic compound with a pyrimidine ring structure and two methyl groups attached to the nitrogen atoms at positions 4 and 2. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism Of Action

The mechanism of action of N4,2-Dimethylpyrimidine-4,5-diamine is not fully understood. However, studies have shown that it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which can lead to the inhibition of various cellular processes.

Biochemical And Physiological Effects

N4,2-Dimethylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of various kinases, including cyclin-dependent kinases and protein kinase C. The compound has also been shown to inhibit the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal.

Advantages And Limitations For Lab Experiments

N4,2-Dimethylpyrimidine-4,5-diamine has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. Additionally, it has been shown to have potent activity against various kinases and cancer cells. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for the study of N4,2-Dimethylpyrimidine-4,5-diamine. One direction is the development of more efficient and scalable methods for its synthesis. Another direction is the study of its potential as an anti-cancer agent in vivo. Additionally, the compound could be further studied for its potential as a kinase inhibitor and fluorescent probe for DNA detection. Finally, the compound could be used as a starting point for the synthesis of other biologically active compounds.
Conclusion:
N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has potential applications in various scientific research areas. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

N4,2-Dimethylpyrimidine-4,5-diamine can be synthesized using various methods. One of the most common methods is the reaction of 2-amino-4,5-dimethylpyrimidine with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-amino-4,5-dimethylpyrimidine with dimethyl sulfate and sodium hydroxide. The yield and purity of the compound depend on the method of synthesis used.

Scientific Research Applications

N4,2-Dimethylpyrimidine-4,5-diamine has potential applications in various scientific research areas. It has been studied for its use as a fluorescent probe for DNA detection and as a kinase inhibitor. The compound has also been used in the synthesis of other biologically active compounds. Additionally, it has been studied for its potential as an anti-cancer agent.

properties

CAS RN

15996-50-6

Product Name

N4,2-Dimethylpyrimidine-4,5-diamine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-N,2-dimethylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(7)6(8-2)10-4/h3H,7H2,1-2H3,(H,8,9,10)

InChI Key

HQRXOLPUVIGJHI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)NC)N

Canonical SMILES

CC1=NC=C(C(=N1)NC)N

synonyms

4,5-Pyrimidinediamine, N4,2-dimethyl- (9CI)

Origin of Product

United States

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